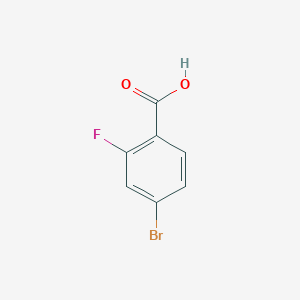

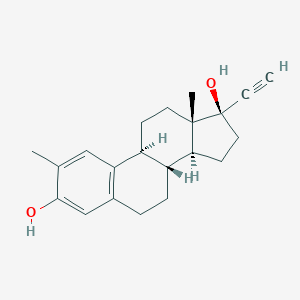

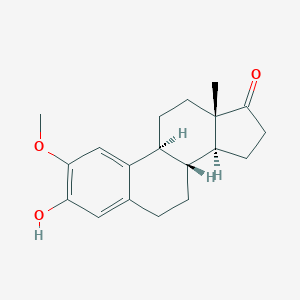

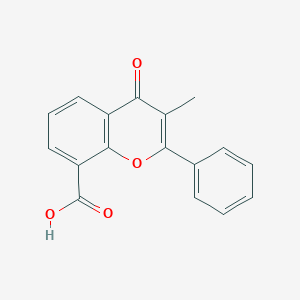

6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Descripción general

Descripción

Hydrochlorothiazide impurity C is a potential impurity found in commercial hydrochlorothiazide preparations. Hydrochlorothiazide is a thiazide diuretic that inhibits the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments.

An impurity in bulk Hydrochlorothiazide. Dimer Impurity C.

Hydrochlorothiazide Impurity C is an impurity in bulk Hydrochlorothiazide.

Aplicaciones Científicas De Investigación

Antihypertensive Medications

Hydrochlorothiazide Impurity C is found in commercial hydrochlorothiazide preparations . Hydrochlorothiazide is a thiazide diuretic that combines with several antihypertensive drugs for effective treatment of hypertension . It is extensively utilized in multi-antihypertensive medications .

Impurity Detection

Hydrochlorothiazide Impurity C is used as a reference standard in the detection of impurities in hydrochlorothiazide by HPLC using EP 8.0 . This helps ensure the quality and safety of the drug.

Pharmaceutical Dosage Forms

This compound is present in diverse pharmaceutical dosage forms of hydrochlorothiazide . It is used in the concurrent determination of Hydrochlorothiazide along with five antihypertensive drugs .

Greenness and Sustainability Assessment

In the development of liquid chromatographic techniques for drug analysis, Hydrochlorothiazide Impurity C is considered for greenness and sustainability assessment . This is due to the consumption of energy and many solvents in the process .

Liquid Chromatography–Electrospray–Tandem Mass Spectrometry

This compound is used in liquid chromatography–electrospray–tandem mass spectrometry for the accurate detection and quantification of the impurities . This method provides a more accurate and sensitive analysis.

High Performance Liquid Chromatographic Methods

Hydrochlorothiazide Impurity C is used in the development, optimization, and validation of high performance liquid chromatographic methods with diode array and tandem mass detectors . These methods provide accurate and reliable results.

Mecanismo De Acción

Target of Action

Hydrochlorothiazide Impurity C, also known as 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a potential impurity found in commercial hydrochlorothiazide preparations . The primary target of this compound is the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments .

Mode of Action

This compound inhibits the apical membrane sodium chloride cotransporter, which leads to an increase in the excretion of sodium and water, as well as potassium and hydrogen ions . This inhibition results in a diuretic effect, reducing fluid build-up and lowering blood pressure .

Biochemical Pathways

The inhibition of the sodium chloride cotransporter disrupts the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys . This disruption leads to an increase in the excretion of these ions, along with water, resulting in a diuretic effect . The increased excretion of potassium and hydrogen ions can also affect the body’s electrolyte balance .

Pharmacokinetics

Hydrochlorothiazide, the parent compound, is well absorbed via the gastrointestinal tract and primarily excreted as an unchanged molecule via urine . The bioavailability of hydrochlorothiazide is variable, averaging around 70% .

Result of Action

The primary result of the action of Hydrochlorothiazide Impurity C is a diuretic effect, which can help to reduce fluid build-up and lower blood pressure . This can be beneficial in the treatment of conditions such as hypertension and edema .

Action Environment

The action of Hydrochlorothiazide Impurity C can be influenced by various environmental factors. For instance, the pH value can affect the stability of the compound . Furthermore, the presence of other medications can also impact the effectiveness and stability of Hydrochlorothiazide Impurity C . It’s important to note that these factors can vary greatly among individuals, and therefore the effects of Hydrochlorothiazide Impurity C can also vary.

Propiedades

IUPAC Name |

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZJHXODDVTRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N6O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193270 | |

| Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrochlorothiazide Impurity C | |

CAS RN |

402824-96-8 | |

| Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.